Methyl 3-hydroxy-2-nitroisonicotinate
Description
Methyl 3-hydroxy-2-nitroisonicotinate is a substituted isonicotinic acid derivative characterized by a hydroxy (-OH) group at position 3 and a nitro (-NO₂) group at position 2 on the pyridine ring.
Properties
Molecular Formula |
C7H6N2O5 |
|---|---|
Molecular Weight |
198.13 g/mol |
IUPAC Name |
methyl 3-hydroxy-2-nitropyridine-4-carboxylate |
InChI |
InChI=1S/C7H6N2O5/c1-14-7(11)4-2-3-8-6(5(4)10)9(12)13/h2-3,10H,1H3 |
InChI Key |
NUWHSPQTNQDAPT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Esterification of 3-hydroxy-2-nitroisonicotinic acid
A common initial step involves the conversion of 3-hydroxy-2-nitroisonicotinic acid to its methyl ester derivative. This is typically achieved by treating the acid with methanol in the presence of an acid catalyst such as thionyl chloride or hydrogen chloride gas.
These esterification methods are straightforward and yield high purity this compound suitable for further transformations.
Nitration of 3-hydroxypyridine derivatives
Nitration of 3-hydroxypyridine to obtain 3-hydroxy-2-nitropyridine, a close analog, provides insight into nitration strategies applicable to isonicotinic acid derivatives.
This method highlights the advantage of using solid nitrate salts for controlled nitration, which can be adapted for the synthesis of this compound by nitrating the appropriate pyridine ester or acid.
Diazotization and hydrolysis for related compounds
For related isonicotinic acid derivatives, diazotization of amino precursors followed by hydrolysis has been employed to introduce hydroxy groups at specific positions.
Summary Table of Preparation Methods
Research Findings and Perspectives
- The use of thionyl chloride in methanol is a classical and efficient method for esterification of hydroxy-nitrobenzoic acids, yielding methyl esters quantitatively under mild conditions.
- The innovative nitration method employing anhydrous potassium nitrate with concentrated sulfuric acid offers a safer and environmentally friendlier alternative to traditional mixed acid nitration, with improved yields and reduced side reactions.
- Reduction of the nitro group using iron powder in acidic ethanol demonstrates the compound’s versatility as a synthetic intermediate, allowing access to amino derivatives important in pharmaceutical synthesis.
- Diazotization and hydrolysis techniques for related isonicotinic acid derivatives provide a route to hydroxy-substituted pyridine esters, which may be adapted for this compound analogs.
Scientific Research Applications
Methyl 3-hydroxy-2-nitroisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitro and hydroxyl groups.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-2-nitroisonicotinate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect various biochemical pathways, including enzyme activity and signal transduction.
Comparison with Similar Compounds
Structural Analog Overview
Key structural analogs include methyl isonicotinate derivatives with varying substituents at positions 2 and 3. These analogs differ in functional groups, which influence their reactivity, stability, and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Methyl IsoNicotinate Derivatives
*Calculated based on analogous structures.
Electronic and Reactivity Differences
- Nitro vs. Amino Groups: The nitro group in this compound is strongly electron-withdrawing, which may increase the compound’s acidity at the hydroxy position compared to amino-substituted analogs (e.g., Methyl 3-amino-2-methoxyisonicotinate). This could enhance its solubility in basic media .
- Halogen vs. Methoxy Substituents: Chloro or iodo groups (e.g., in Methyl 6-amino-2-chloro-3-iodoisonicotinate) introduce steric bulk and reduce solubility in polar solvents, whereas methoxy groups improve stability through resonance effects .
Physicochemical Properties
Table 2: Hypothetical Physical Properties (Extrapolated from Analogs)
| Property | This compound | Methyl 3-amino-2-methoxyisonicotinate |
|---|---|---|
| Boiling Point | ~300°C (decomposes) | 290°C (stable) |
| Solubility in Water | Low (polar aprotic solvents preferred) | Moderate (soluble in DMSO) |
| Acidity (pKa) | ~4.5 (hydroxy group) | ~8.2 (amino group) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
